
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BTA-1 belongs to the class of thiazole compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine may act as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, anti-inflammatory responses, and pain modulation. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to enhance the activity of the brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines, suggesting that it has anti-inflammatory properties. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases. Another advantage is its ability to enhance cognitive function, which may be useful in the development of cognitive-enhancing drugs. However, one limitation of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is its low yield in the synthesis process, which may limit its availability for research.
未来方向
There are several future directions for research on 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine. One direction is to further investigate its mechanism of action and its interaction with the sigma-1 receptor and BDNF. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and cognitive disorders. Additionally, further research is needed to optimize the synthesis process of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine to increase its yield and availability for research.
Conclusion
In conclusion, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is a thiazole compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Its neuroprotective, anti-inflammatory, and cognitive-enhancing properties make it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process.
合成方法
The synthesis of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-bromobenzylamine with thioacetic acid followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate with ammonium hydroxide. The yield of the synthesis process is approximately 40-50%.
科学研究应用
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to have antidepressant effects and to improve cognitive function in animal models. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties and to reduce oxidative stress.
属性
CAS 编号 |
85656-47-9 |
|---|---|
产品名称 |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
分子式 |
C11H11BrN2S |
分子量 |
283.19 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)11-13-10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChI 键 |
ZGBHNXXBHIGQRH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
规范 SMILES |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



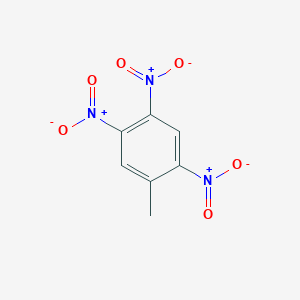

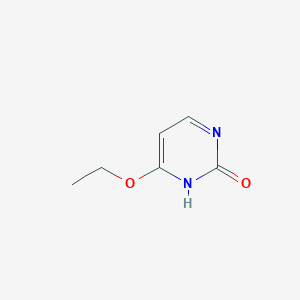
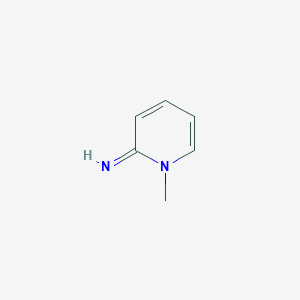



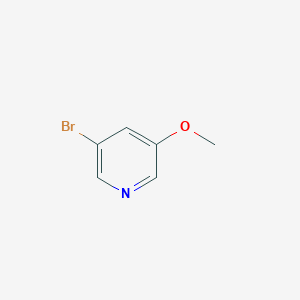


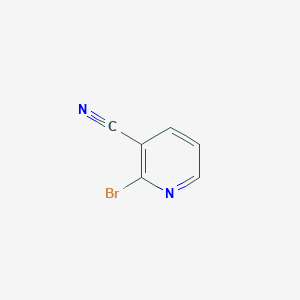
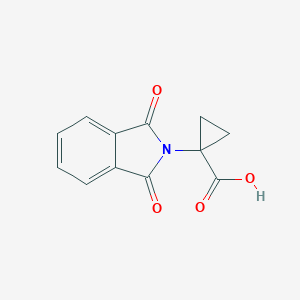
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)
